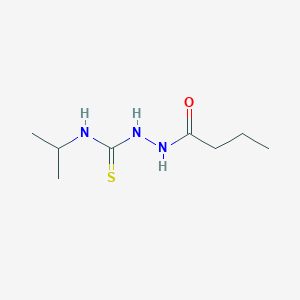

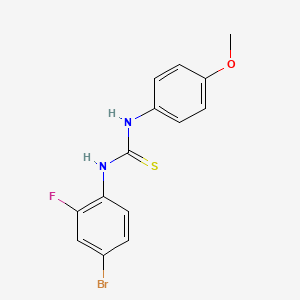

7-chloro-N-(5-methyl-3-isoxazolyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Overview

Description

The exploration of novel chemical entities often involves the synthesis and characterization of compounds with potential pharmacological or industrial applications. This analysis focuses on a compound with a unique structural framework, indicative of a potential for diverse chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of complex molecules like "7-chloro-N-(5-methyl-3-isoxazolyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" likely involves multi-step synthetic routes. These routes may include the formation of isoxazole rings, chlorination reactions, and the construction of the dihydro-1H-isochromene core. Analogous compounds, such as 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and their subsequent chemical modifications, provide insights into potential synthetic pathways and the chemoselective nature of such transformations (Yu et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound suggests a complex interaction of various functional groups, leading to specific physicochemical properties. Studies on similar structures, such as pyrazolo[1,5-a]pyrimidine derivatives, shed light on regioselectivity and the impact of substituents on molecular conformation (Drev et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of such a compound would be influenced by its isoxazolyl and carboxamide groups, among others. The presence of a chloro substituent could facilitate further chemical modifications through nucleophilic substitution reactions. For example, the synthesis and reactions of imidazo[5,1-c][1,2,4]triazines provide insight into the reactivity of compounds containing multiple heterocyclic and functional groups (Baig & Stevens, 1981).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure. For instance, the study on matrix-isolated methyl 4-chloro-5-phenylisoxazole-3-carboxylate provides an example of how structural elements like chloro and phenyl groups impact physical characteristics and photochemical behavior (Lopes et al., 2011).

Scientific Research Applications

Antitumor Applications

The compound has been explored for its potential in antitumor applications. For instance, a study discussed the synthesis and chemistry of related compounds with broad-spectrum antitumor activities, highlighting their potential as prodrug modifications of acyclic triazenes, which are known for their antitumor properties (Stevens et al., 1984).

Molluscicidal Properties

In the realm of pest control, particularly against molluscs, derivatives of similar compounds have shown efficacy. A study utilized an ethyl chloroformate/DMF mixture for the facile ring closure of related compounds, resulting in products with significant molluscicidal properties, potentially beneficial in controlling schistosomiasis (El-Bayouki & Basyouni, 1988).

Insecticidal Activity

The synthesis and evaluation of isoxazole derivatives, closely related to the chemical , have demonstrated notable insecticidal activity. This research highlights the potential of these compounds in agricultural applications (Yu et al., 2009).

Pharmaceutical Research

Further, the synthesis and characterization of compounds with similar structures have been a subject of interest in pharmaceutical research. For example, studies have investigated the synthesis of derivatives for potential use as antitumor agents, illustrating the broad applicability of these compounds in medical research (Tsuzuki et al., 2004).

properties

IUPAC Name |

7-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-7-4-12(17-21-7)16-13(18)11-5-8-2-3-9(15)6-10(8)14(19)20-11/h2-4,6,11H,5H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKJNJZQJXPFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626019.png)

![N-(3-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4626035.png)

![ethyl 2-({[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4626044.png)

![3-(4-methoxyphenyl)-N-{4-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}propanamide](/img/structure/B4626053.png)

![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide](/img/structure/B4626057.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B4626063.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4626073.png)

![3-[4-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4626078.png)

![{3-(3-methoxybenzyl)-1-[(6-methoxy-2H-chromen-3-yl)methyl]-3-piperidinyl}methanol](/img/structure/B4626085.png)

![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4626087.png)